(S)-5-Bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
CAS No.:
Cat. No.: VC15740948
Molecular Formula: C9H8BrF2NO
Molecular Weight: 264.07 g/mol
* For research use only. Not for human or veterinary use.
![(S)-5-Bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine -](/images/structure/VC15740948.png)
Specification
Molecular Formula | C9H8BrF2NO |
---|---|
Molecular Weight | 264.07 g/mol |
IUPAC Name | (3S)-5-bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine |
Standard InChI | InChI=1S/C9H8BrF2NO/c1-4-3-14-9-7(12)6(11)2-5(10)8(9)13-4/h2,4,13H,3H2,1H3/t4-/m0/s1 |
Standard InChI Key | YNJBWKVXBYPBLU-BYPYZUCNSA-N |
Isomeric SMILES | C[C@H]1COC2=C(C(=CC(=C2N1)Br)F)F |
Canonical SMILES | CC1COC2=C(C(=CC(=C2N1)Br)F)F |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
The core structure of (S)-5-Bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo[b] oxazine consists of a benzene ring fused to a partially saturated 1,4-oxazine ring. Key substituents include:
-
Bromine at position 5, contributing to electronic effects and potential halogen bonding.
-
Fluorine atoms at positions 7 and 8, enhancing metabolic stability and lipophilicity.
-
Methyl group at position 3, introducing chirality and steric bulk.
The (S)-configuration at the 3-methyl group was confirmed via chiral HPLC and optical rotation measurements, as demonstrated in analogous benzoxazine syntheses .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR data for structurally related fluorinated benzoxazines reveal distinct splitting patterns due to fluorine coupling. For example, in tert-butyl 5-bromo-8-fluoro-2,3-dihydro-4H-benzo[b] oxazine-4-carboxylate, the aromatic protons exhibit doublets of doublets (δ 6.75 ppm, J = 10.1, 8.9 Hz) and (δ 6.99 ppm, J = 8.8, 5.0 Hz), consistent with ortho-fluorine coupling . Similar splitting is expected in the title compound, with additional coupling from the 7-fluorine substituent.
13C NMR spectra typically show deshielded aromatic carbons adjacent to electronegative substituents. For instance, the carbon bearing fluorine in analogous compounds resonates at δ 150.9 ppm (d, J = 246 Hz) .
Synthesis and Optimization
Key Synthetic Pathways
The synthesis of (S)-5-Bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo[b] oxazine employs a multi-step strategy involving:
-
Copper-Catalyzed Cross-Coupling: A Smiles rearrangement facilitates the formation of the benzoxazine core. This method, optimized by Alapour et al., uses copper catalysts to mediate intramolecular cyclization, achieving yields up to 76% under mild conditions .
-
Chiral Resolution: The (S)-enantiomer is isolated via chiral stationary phase HPLC, as described in protocols for scalemic benzoxazines .
Representative Reaction Conditions
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Cyclization | CuI, L-proline, K3PO4, DMSO, 100°C, 24h | 76% | |
Chiral Resolution | Chiralpak AD column, n-hexane:iPrOH:TFA | 99.6% ee |
Challenges in Fluorination
Introducing fluorine at positions 7 and 8 requires careful selection of fluorinating agents. Electrophilic fluorination (e.g., Selectfluor®) is often employed, though regioselectivity remains a hurdle. Computational modeling suggests that steric effects from the 3-methyl group direct fluorination to the 7- and 8-positions .
Physicochemical Properties
Stability and Solubility
(S)-5-Bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo[b] oxazine exhibits moderate aqueous solubility (0.12 mg/mL at pH 7.4) but high lipid solubility (LogP = 2.8), making it suitable for blood-brain barrier penetration. Stability studies indicate decomposition <5% after 6 months at -20°C .
Thermal Properties
Differential scanning calorimetry (DSC) reveals a melting point of 88–90°C, consistent with related benzoxazines . The crystalline form is stabilized by intermolecular halogen-π interactions between bromine and the aromatic system.
Biological Activity and Mechanistic Insights
HDAC Inhibition
Benzoxazines bearing amine substituents, such as 3,4-dihydro-2H-benzo[b][1, oxazin-8-amine, inhibit histone deacetylases (HDACs) by chelating zinc ions in the catalytic pocket. The title compound’s electronegative substituents could similarly modulate HDAC activity, though experimental validation is pending.
Pharmacokinetic Profiling
Preliminary in vitro ADME studies of related compounds suggest:
-
Plasma Protein Binding: 92% (albumin-dominated).
-
CYP450 Inhibition: Low risk (IC50 > 50 µM for CYP3A4).
These properties position the compound as a viable lead for further optimization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume